molecular formula C32H39N3O9S B1668086 Butaperazine maleate CAS No. 1063-55-4

Butaperazine maleate

货号: B1668086
CAS 编号: 1063-55-4
分子量: 641.7 g/mol
InChI 键: WVYWSPZQGQMPKW-SPIKMXEPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Profile

Butaperazine maleate acts primarily as an antagonist at dopamine D2 receptors in the central nervous system. Its efficacy in managing psychotic symptoms is attributed to this mechanism, which helps to mitigate the effects of excess dopamine associated with schizophrenia. The compound is characterized by a complex chemical structure that contributes to its pharmacokinetic properties.

Management of Schizophrenia

This compound has been effectively used in treating schizophrenia. Clinical studies have demonstrated its ability to reduce psychotic symptoms and improve overall patient functioning. A notable study indicated that butaperazine concentrations in red blood cells correlated significantly with clinical improvement in patients, suggesting that monitoring these levels could provide insights into therapeutic efficacy .

Acute Psychotic Episodes

The compound has also been utilized for managing acute psychotic episodes, where rapid intervention is crucial. Its fast-acting nature allows for stabilization of patients during crises.

Mood Disorders

In addition to schizophrenia, this compound has been explored for use in certain mood disorders, although this application is less common and requires further research to establish efficacy .

Comparative Analysis with Other Antipsychotics

This compound can be compared with other antipsychotic agents based on their pharmacological profiles and side effects:

Compound Name Class Key Characteristics Unique Aspects
This compoundPhenothiazineEffective for schizophrenia; sedation commonOlder agent; less frequently used today
ChlorpromazinePhenothiazineBroad-spectrum antipsychotic; severe agitationFirst antipsychotic introduced; extensive use
FluphenazinePhenothiazineLong-acting formulation; effective for chronic casesUnique long-acting injectable form
ThioridazinePhenothiazineAntipsychotic; associated with cardiac issuesNotable for sedative properties

Study on Plasma and Red Blood Cell Concentrations

A controlled study involving 24 hospitalized patients with schizophrenia assessed the relationship between this compound levels in plasma and red blood cells (RBCs) and therapeutic response. The findings revealed that RBC concentrations correlated significantly with clinical improvement, suggesting that RBC-bound drug levels may serve as a better indicator of therapeutic effectiveness than plasma levels alone .

Evaluation of Side Effects

Common side effects associated with this compound include extrapyramidal symptoms and drowsiness. These adverse effects are significant considerations when prescribing this medication, particularly in populations sensitive to such reactions .

生物活性

Butaperazine maleate is a phenothiazine derivative primarily used as an antipsychotic agent in the treatment of schizophrenia. Its biological activity is characterized by its effects on neurotransmitter systems, particularly dopamine, and its pharmacokinetic properties. This article delves into the compound's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

This compound exerts its therapeutic effects primarily by blocking dopamine receptors in the central nervous system (CNS). This action is crucial for managing symptoms of schizophrenia, as it reduces dopaminergic overactivity associated with psychotic episodes.

  • Dopamine Receptor Blockade : Butaperazine inhibits dopamine receptor activation, particularly in the limbic system and caudate nucleus, which helps alleviate psychotic symptoms .
  • Increased Dopamine Turnover : Animal studies have shown that butaperazine enhances striatal and mesolimbic dopamine turnover, suggesting a complex interaction with dopaminergic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion:

  • Absorption : When administered orally at doses ranging from 10 to 60 mg, peak serum levels are typically around 215 ng/mL .
  • Half-Life : The drug exhibits a two-phase half-life; an initial rapid phase of approximately 4 hours followed by a slower phase lasting about 12 hours .
  • Metabolism : In vivo studies indicate that butaperazine undergoes significant hepatic metabolism, leading to various metabolites including butaperazine sulfoxide and butaperazine sulfone. These metabolites are primarily eliminated via feces .

Clinical Efficacy

This compound has been evaluated for its effectiveness in treating schizophrenia through various clinical trials:

  • Case Study Insights : A controlled study involving 24 hospitalized patients demonstrated that red blood cell (RBC) concentrations of butaperazine correlated significantly with clinical improvement in an inverted U-shaped pattern. This suggests that RBC levels may serve as a better indicator of therapeutic response compared to plasma levels .
  • Adverse Effects : Common side effects include extrapyramidal symptoms (EPS) and drowsiness. Transitory leukopenia and abnormal liver function tests have also been reported .

Pharmacokinetic Parameters

ParameterValue
Peak Serum Level215 ng/mL
Initial Half-Life4 hours
Terminal Half-Life12 hours
BioavailabilityVariable (dependent on dose)

Clinical Findings

Study ReferencePopulation Sample SizeKey Findings
Controlled Study24 patientsRBC levels correlate with clinical improvement
JAMA Network EvaluationVariousEffective for schizophrenia; side effects noted

Safety Profile

The safety profile of this compound is critical for its clinical use. While it is effective for managing schizophrenia, monitoring for adverse effects is essential:

  • Extrapyramidal Symptoms : These are common due to dopamine receptor antagonism and can affect patient compliance.
  • Hematological Effects : Monitoring for leukopenia is recommended due to potential risks associated with blood dyscrasias .

属性

CAS 编号

1063-55-4

分子式

C32H39N3O9S

分子量

641.7 g/mol

IUPAC 名称

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one

InChI

InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI 键

WVYWSPZQGQMPKW-SPIKMXEPSA-N

SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

手性 SMILES

CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

规范 SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

外观

Solid powder

Key on ui other cas no.

1063-55-4

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Butaperazine maleate;  Repoise maleate;  Tyrylen; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaperazine maleate
Reactant of Route 2
Butaperazine maleate
Reactant of Route 3
Butaperazine maleate
Reactant of Route 4
Butaperazine maleate
Reactant of Route 5
Butaperazine maleate
Reactant of Route 6
Butaperazine maleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。